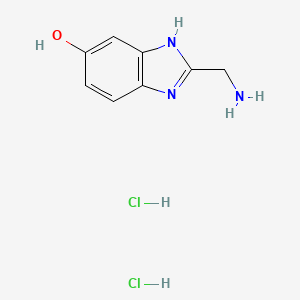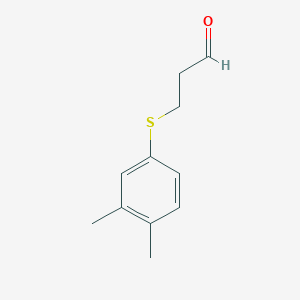![molecular formula C12H26Cl2N2O B13507765 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride is a chemical compound with the molecular formula C12H25Cl2N2O. It is a morpholine derivative that contains a piperidine moiety, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride typically involves the reaction of 3,3-dimethylmorpholine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride include other morpholine and piperidine derivatives, such as:
- 4-(Piperidin-4-yl)morpholine
- 3,3-Dimethylmorpholine
- N-Methylpiperidine
Uniqueness
What sets this compound apart is its unique combination of the morpholine and piperidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H26Cl2N2O |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
3,3-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(2)10-15-8-7-14(12)9-11-3-5-13-6-4-11;;/h11,13H,3-10H2,1-2H3;2*1H |
InChI-Schlüssel |
YUGHWVZHEWOLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCN1CC2CCNCC2)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)






![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)



